N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide
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Overview
Description
N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a pyridinyl moiety, and a piperazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 4-fluorophenoxy intermediate. This can be achieved by reacting 4-fluorophenol with a suitable halogenated pyridine derivative under basic conditions.
Coupling with Piperazine: The next step involves coupling the fluorophenoxy intermediate with piperazine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired piperazine derivative.
Introduction of the Prop-2-yn-1-yl Group: The final step involves the introduction of the prop-2-yn-1-yl group to the piperazine derivative. This can be achieved through a nucleophilic substitution reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed on the pyridinyl moiety or the piperazine ring, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield propargyl alcohol or propargyl ketone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.
Scientific Research Applications
N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis and cancer.
Biological Research: Researchers use this compound to study its effects on various biological pathways and cellular processes. It is often used in assays to investigate its mechanism of action and potential therapeutic benefits.
Chemical Biology: The compound serves as a tool for probing chemical interactions within biological systems. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.
Industrial Applications: In industry, the compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide and is studied for its anti-tubercular activity.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
This compound is unique due to its combination of a fluorophenoxy group, a pyridinyl moiety, and a piperazine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[6-(4-fluorophenoxy)pyridin-3-yl]-4-prop-2-ynylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-2-9-23-10-12-24(13-11-23)19(25)22-16-5-8-18(21-14-16)26-17-6-3-15(20)4-7-17/h1,3-8,14H,9-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPUVQCYTTZMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)NC2=CN=C(C=C2)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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